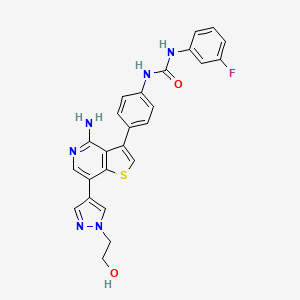

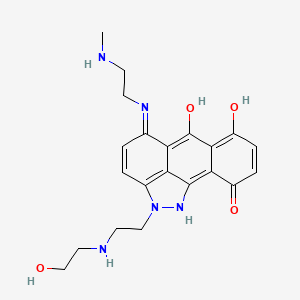

![molecular formula C27H27N5 B612249 3-(1H-吲哚-5-基)-5-(4-((4-甲基哌嗪-1-基)甲基)苯基)-1H-吡咯并[2,3-b]吡啶](/img/structure/B612249.png)

3-(1H-吲哚-5-基)-5-(4-((4-甲基哌嗪-1-基)甲基)苯基)-1H-吡咯并[2,3-b]吡啶

描述

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects.

URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.

科学研究应用

抗肿瘤活性: 一项研究描述了北莨菪碱类似物的合成,包括 1H-吡咯并[2,3-b]吡啶衍生物,这些衍生物在弥漫性恶性腹膜间皮瘤 (DMPM) 模型中显示出抗肿瘤活性,DMPM 是一种罕见且具有侵袭性的疾病。这些化合物充当细胞周期蛋白依赖性激酶 1 抑制剂,减少细胞增殖并诱导细胞凋亡。它们在 DMPM 异种移植小鼠模型中有效降低了肿瘤体积 (Carbone 等人,2013)。

HIV-1 抑制: 另一项研究重点关注衍生自筛选先导物的氮杂吲哚衍生物,包括 1H-吡咯并[2,3-b]吡啶变体,作为 HIV-1 附着的抑制剂。这些衍生物显示出显着的抗病毒活性和药物性质的改善。这项研究中的两种化合物已进入临床研究 (Wang 等人,2009)。

抗分枝杆菌剂: 合成和评估 1H-吡咯并[2,3-b]吡啶衍生物作为抗分枝杆菌剂,显示出一些化合物对结核分枝杆菌具有显着的活性。这些化合物表现出的活性优于链霉素等标准疗法 (Biava 等人,2008)。

5-HT1A/D2 受体亲和力和血清素再摄取抑制: 一项研究合成了新型 4-丁基-芳基哌嗪-3-(1H-吲哚-3-基)吡咯烷-2,5-二酮衍生物,并评估了它们的 5-HT1A/D2 受体亲和力和血清素再摄取抑制。这些化合物对 5-HT1A 受体表现出高亲和力,表明在治疗与血清素系统失衡相关的疾病中具有潜在应用 (Wróbel 等人,2020)。

Sigma 2 结合位点配体: 对 4-(1H-吲哚-3-基)-1-丁基取代苯基哌啶的研究以及其他化合物,对 sigma 1 和 sigma 2 结合位点表现出高亲和力。这些化合物在动物模型中还显示出显着的抗焦虑活性,表明在治疗焦虑相关疾病中具有潜在应用 (Perregaard 等人,1995)。

PKCtheta 抑制剂: 另一项研究报道,具有特定取代基(包括 4-甲基吲哚-5-氨基)的 3-吡啶甲腈是 PKCtheta 的有效抑制剂,PKCtheta 是一种与多种疾病相关的蛋白激酶 (Subrath 等人,2009)。

作用机制

- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .

- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .

- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .

- URMC-099 facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .

- In an Alzheimer’s disease (AD) mouse model, URMC-099 restores synaptic integrity and hippocampal neurogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

URMC-099 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of URMC-099 is with mitogen-activated protein kinase 3/4 (MAPK3/4), where it inhibits their activation. This inhibition leads to a reduction in amyloidosis and neuroinflammation. Additionally, URMC-099 interacts with microglial nitric oxide synthase-2 and arginase-1, which are co-localized with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. These interactions facilitate the clearance and degradation of amyloid-beta, thereby reducing its pathological effects .

Cellular Effects

URMC-099 exerts significant effects on various types of cells and cellular processes. In microglial cells, URMC-099 promotes endolysosomal protein trafficking, which enhances the uptake and degradation of amyloid-beta. This compound also reduces pro-inflammatory activities in microglia, thereby mitigating neuroinflammation. Furthermore, URMC-099 has been shown to restore synaptic integrity and facilitate hippocampal neurogenesis in Alzheimer’s disease models. These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the potential of URMC-099 in modulating cellular functions and improving neuronal health .

Molecular Mechanism

The molecular mechanism of action of URMC-099 involves several key processes. At the molecular level, URMC-099 binds to and inhibits the activity of MAPK3/4, leading to a decrease in amyloidosis and neuroinflammation. This compound also promotes the trafficking of proteins within the endolysosomal pathway, enhancing the clearance of amyloid-beta. Additionally, URMC-099 modulates the expression of genes involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects. These molecular interactions and changes in gene expression underscore the multifaceted mechanism of action of URMC-099 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of URMC-099 have been observed to change over time. Studies have shown that URMC-099 remains stable and effective over extended periods, with sustained inhibition of MAPK3/4 and continued reduction in amyloidosis and neuroinflammation. Long-term studies in in vitro and in vivo models have demonstrated that URMC-099 can maintain its therapeutic effects, including the restoration of synaptic integrity and hippocampal neurogenesis, over several weeks of treatment .

Dosage Effects in Animal Models

The effects of URMC-099 vary with different dosages in animal models. In Alzheimer’s disease models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing amyloidosis and neuroinflammation. Higher doses may lead to increased therapeutic effects, but they also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of URMC-099 while minimizing any harmful effects .

Metabolic Pathways

URMC-099 is involved in several metabolic pathways, particularly those related to amyloid-beta clearance and neuroinflammation. This compound interacts with enzymes such as MAPK3/4 and nitric oxide synthase-2, modulating their activity and influencing metabolic flux. URMC-099 also affects the levels of metabolites involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, URMC-099 is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. URMC-099’s ability to promote endolysosomal protein trafficking enhances its accumulation in lysosomes, where it exerts its effects on amyloid-beta clearance and degradation. These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

URMC-099 exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized to lysosomes, where it interacts with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. The targeting signals and post-translational modifications that direct URMC-099 to lysosomes are critical for its role in promoting amyloid-beta clearance and reducing neuroinflammation. Understanding the subcellular localization of URMC-099 provides insights into its mechanism of action and therapeutic potential .

属性

IUPAC Name |

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

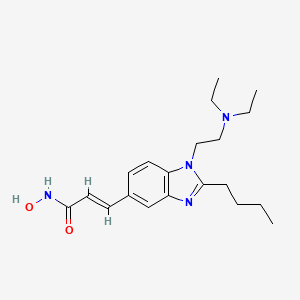

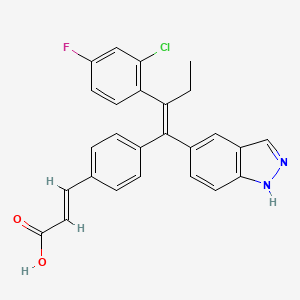

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

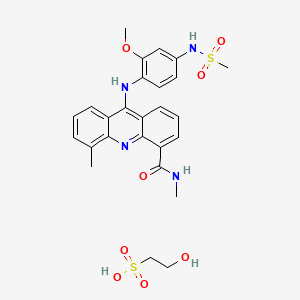

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

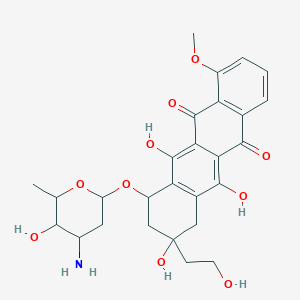

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)